molecular formula C5H9NO B3053985 4-Methoxybutanenitrile CAS No. 57371-37-6

4-Methoxybutanenitrile

Cat. No.: B3053985
CAS No.: 57371-37-6
M. Wt: 99.13 g/mol
InChI Key: SXRBBMWSMIISHJ-UHFFFAOYSA-N
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Description

4-Methoxybutanenitrile is an organic compound with the molecular formula C5H9NO It is a nitrile derivative, characterized by the presence of a methoxy group (-OCH3) attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybutanenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybutanol with a cyanating agent such as sodium cyanide or potassium cyanide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a nitrile group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst can be employed.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents are used.

Major Products:

    Oxidation: 4-Methoxybutanoic acid or 4-methoxybutanal.

    Reduction: 4-Methoxybutylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybutanenitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 4-methoxybutanenitrile in chemical reactions involves the nucleophilic attack on the nitrile carbon, leading to the formation of various products. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound. In biological systems, enzymes such as nitrilases can catalyze the hydrolysis of the nitrile group to form carboxylic acids.

Comparison with Similar Compounds

    Butanenitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxybenzonitrile: Contains an aromatic ring, leading to different reactivity and applications.

    Methoxyacetonitrile: Shorter carbon chain, affecting its physical and chemical properties.

Uniqueness: 4-Methoxybutanenitrile is unique due to its combination of a methoxy group and a nitrile group on a butane backbone, providing a balance of reactivity and stability that is advantageous in various synthetic applications.

Properties

IUPAC Name

4-methoxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-7-5-3-2-4-6/h2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRBBMWSMIISHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512486
Record name 4-Methoxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57371-37-6
Record name 4-Methoxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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